

An In-depth Technical Guide to Asymmetric Synthesis Using (+)-Diisopropyl L-Tartrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Diisopropyl L-tartrate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices of asymmetric synthesis utilizing **(+)-diisopropyl L-tartrate** (L-(+)-DIPT), a cornerstone chiral auxiliary in modern organic chemistry. The focus of this document is the Sharpless-Katsuki asymmetric epoxidation, a powerful and widely adopted method for the enantioselective synthesis of 2,3-epoxyalcohols, which are versatile chiral building blocks in the synthesis of complex molecules, including pharmaceuticals and natural products.

Introduction to Asymmetric Synthesis and the Role of (+)-Diisopropyl L-Tartrate

Asymmetric synthesis, also known as enantioselective synthesis, is the selective production of one enantiomer of a chiral molecule over the other.^[1] This field is of paramount importance in drug development, as different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicities. The Sharpless asymmetric epoxidation, developed by K. Barry Sharpless and Tsutomu Katsuki in 1980, revolutionized the field by providing a reliable and highly predictable method for introducing chirality into molecules.^{[1][2]}

The success of this reaction lies in the use of a chiral catalyst system composed of titanium tetrakisopropoxide ($\text{Ti}(\text{OiPr})_4$), an oxidant such as tert-butyl hydroperoxide (TBHP), and a chiral dialkyl tartrate.^{[1][3]} While diethyl tartrate (DET) is commonly used, **(+)-diisopropyl L-tartrate** (L-(+)-DIPT) often provides superior enantioselectivity and is particularly effective in the kinetic

resolution of secondary allylic alcohols.[4][5] The chiral tartrate ligand creates a chiral environment around the titanium center, directing the oxidation to one face of the prochiral allylic alcohol substrate, thereby leading to the formation of a specific enantiomer of the epoxy alcohol.[2]

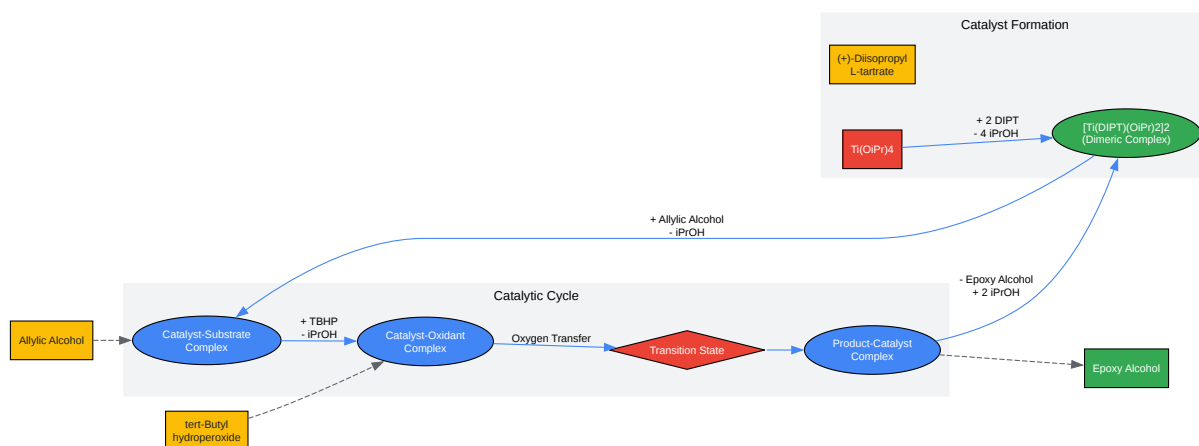
The Sharpless-Katsuki Epoxidation: Mechanism of Enantioselection

The Sharpless-Katsuki epoxidation is a highly enantioselective reaction that converts primary and secondary allylic alcohols into 2,3-epoxyalcohols.[1] The mechanism involves the formation of a chiral titanium-tartrate complex that serves as the catalyst.

The catalytic cycle can be summarized as follows:

- **Ligand Exchange:** Titanium tetraisopropoxide reacts with **(+)-diisopropyl L-tartrate** to form a dimeric titanium-tartrate complex. This complex is the active catalyst.
- **Coordination:** The allylic alcohol substrate and tert-butyl hydroperoxide (TBHP) coordinate to the titanium center, displacing isopropoxide ligands.
- **Oxygen Transfer:** The oxygen atom from the coordinated TBHP is transferred to the double bond of the allylic alcohol. The chirality of the tartrate ligand directs this transfer to a specific face of the alkene.
- **Product Release:** The resulting epoxy alcohol dissociates from the catalyst, allowing the catalytic cycle to continue.

The enantioselectivity of the reaction is determined by the chirality of the diisopropyl tartrate used. With L-(+)-DIPT, the oxygen atom is delivered to the si face of the allylic alcohol when viewed with the alcohol group in the lower right quadrant. Conversely, using D-(-)-DIPT results in oxygen delivery to the re face.



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Catalytic cycle of the Sharpless asymmetric epoxidation.

Quantitative Data Presentation

The Sharpless-Katsuki epoxidation using **(+)-diisopropyl L-tartrate** consistently delivers high enantiomeric excess (ee) for a variety of allylic alcohol substrates. The following table summarizes representative data.

Substrate	Tartrate Ligand	Yield (%)	Enantiomeric Excess (ee%)
Geraniol	D-(-)-DIPT	93	88
Nerol	D-(-)-DIPT	-	74
(E)-2-Hexen-1-ol	L-(+)-DET	85	94
Allyl alcohol	D-(-)-DET	-	95
3-(Trimethylsilyl)prop-2-en-1-ol	L-(+)-DET	-	90
Divinyl carbinol	(+)-DIPT	63	>99

Data sourced from BenchChem Application Notes and Organic Syntheses Procedure.^{[6][7]} It is important to note that while some data points specify the use of Diethyl Tartrate (DET), Diisopropyl Tartrate (DIPT) is known to often provide higher selectivity.^[5]

Detailed Experimental Protocols

The following are detailed methodologies for conducting the Sharpless-Katsuki asymmetric epoxidation using **(+)-diisopropyl L-tartrate**. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

General Catalytic Protocol

This protocol is a representative example for a catalytic Sharpless epoxidation.^[4]

Materials:

- Allylic alcohol
- Dichloromethane (CH₂Cl₂, anhydrous)
- Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
- **(+)-Diisopropyl L-tartrate ((+)-DIPT)**

- tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., decane or toluene)
- Powdered 4Å molecular sieves

Procedure:

- A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet is charged with powdered 4Å molecular sieves.
- Anhydrous dichloromethane is added to the flask.
- The flask is cooled to -20 °C using a cooling bath.
- **(+)-Diisopropyl L-tartrate** (0.06 eq.) is added to the stirred suspension.
- Titanium(IV) isopropoxide (0.05 eq.) is then added, and the mixture is stirred for 30 minutes at -20 °C.
- A solution of TBHP (1.5-2.0 eq.) is added dropwise, maintaining the temperature at -20 °C.
- The allylic alcohol (1.0 eq.) is added, and the reaction mixture is stirred at -20 °C.
- The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ferrous sulfate.
- The mixture is allowed to warm to room temperature and stirred for at least 1 hour.
- The layers are separated, and the aqueous layer is extracted with dichloromethane.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography.

Protocol for the Epoxidation of Divinyl Carbinol

This protocol provides a specific example for the epoxidation of divinyl carbinol with detailed steps.^{[7][8]}

Materials:

- Divinyl carbinol
- Dichloromethane (CH₂Cl₂, anhydrous)
- **(+)-Diisopropyl L-tartrate ((+)-DIPT)**
- Titanium(IV) isopropoxide (Ti(Oi-Pr)₄, freshly distilled)
- Cumene hydroperoxide solution (80 wt%)
- Powdered 4Å molecular sieves

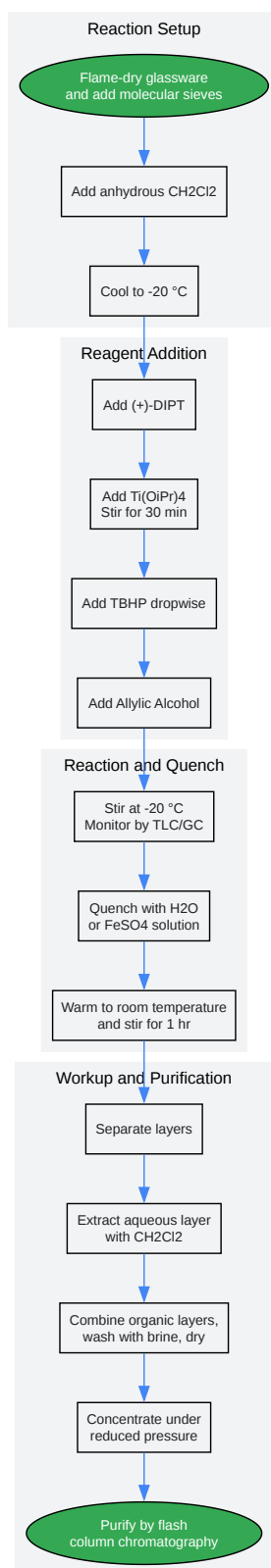
Procedure:

- A 1-L single-necked round-bottom flask is charged with powdered 4Å molecular sieves (10.0 g) and dried overnight at 160 °C.
- After cooling under vacuum, the flask is filled with an inert nitrogen atmosphere.
- Dichloromethane (240 mL) is transferred to the flask via cannula.
- The flask is cooled in an ice/salt bath to between -15 °C and -16 °C.
- While stirring, **(+)-diisopropyl L-tartrate** (4.53 mL, 21.4 mmol) is added.
- Freshly distilled titanium tetraisopropoxide (5.7 mL, 19.0 mmol) is added, and the mixture is stirred for 15 minutes.
- A cumene hydroperoxide solution (43.9 mL, 238 mmol) is added dropwise over 5 minutes.
- The mixture is stirred for an additional 15 minutes before the neat divinyl carbinol (11.6 mL, 119 mmol) is added over 3 minutes.
- The reaction flask is sealed and placed in a -20 °C freezer for 5 days.

- After 5 days, the reaction is worked up by adding a 10% aqueous NaOH solution and stirring until the phases are clear.
- The layers are separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
- The product is purified by short-path distillation under vacuum.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the Sharpless-Katsuki asymmetric epoxidation.



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General experimental workflow for the Sharpless epoxidation.

This guide has provided a detailed overview of the theory, application, and practical execution of asymmetric synthesis using **(+)-diisopropyl L-tartrate**, with a focus on the Sharpless-Katsuki epoxidation. The high enantioselectivities and operational simplicity of this reaction have solidified its place as an indispensable tool in the synthesis of chiral molecules for research, development, and industrial applications.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Asymmetric Synthesis Using (+)-Diisopropyl L-Tartrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7799512#introduction-to-asymmetric-synthesis-using-diisopropyl-l-tartrate]

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